molecular formula C25H28N4O2 B10990204 N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B10990204
M. Wt: 416.5 g/mol
InChI Key: SIZHLNATTNLPNU-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide typically involves multi-step organic reactions. One common method involves the condensation of 1H-indole-3-carbaldehyde with 2-chloroacetamide derivatives under specific reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with estrogen receptors, influencing cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole core with a phthalazinone moiety makes it a valuable compound for various research applications.

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[1-(2-methylpropyl)indol-4-yl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide

InChI

InChI=1S/C25H28N4O2/c1-16(2)15-28-13-12-20-21(10-7-11-23(20)28)26-24(30)14-22-18-8-5-6-9-19(18)25(31)29(27-22)17(3)4/h5-13,16-17H,14-15H2,1-4H3,(H,26,30)

InChI Key

SIZHLNATTNLPNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)C(C)C

Origin of Product

United States

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